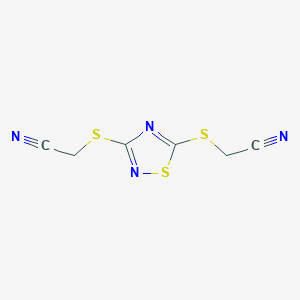

3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole

Description

Significance of 1,2,4-Thiadiazole (B1232254) Scaffolds in Advanced Chemical and Biological Research

The 1,2,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be derivatized to bind to a variety of biological targets, thereby exhibiting a wide range of pharmacological activities. researchgate.netresearchgate.netsysrevpharm.org The significance of the 1,2,4-thiadiazole core stems from its unique chemical properties, which make it a versatile building block in the design of new therapeutic agents. researchgate.net

Researchers are drawn to this scaffold for several reasons:

Diverse Biological Activities: The 1,2,4-thiadiazole ring is a component of molecules with demonstrated antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. buyersguidechem.comnih.gov

Chemical Stability: The aromatic nature of the thiadiazole ring generally imparts good chemical and thermal stability, a desirable feature for drug candidates. nih.gov

Synthetic Accessibility: Numerous synthetic methods have been developed to create substituted 1,2,4-thiadiazoles, allowing chemists to systematically modify the core structure to optimize biological activity. researchgate.netrsc.org

Bioisosteric Replacement: The scaffold can act as a bioisostere for other chemical groups, like esters or amides, helping to improve the pharmacokinetic properties of a potential drug. nih.gov

The only commercially available drug containing this ring system is the antibiotic Cefozopran, highlighting the therapeutic potential of this heterocyclic family. researchgate.net

Overview of 1,2,4-Thiadiazole Derivatives and their Diverse Academic Relevance

The academic and industrial interest in 1,2,4-thiadiazole derivatives is broad, spanning medicinal chemistry, agrochemicals, and materials science. researchgate.net The versatility of the scaffold allows for substitution at the C3 and C5 positions, leading to a vast chemical space for exploration.

The diverse academic relevance of these derivatives is evidenced by their investigation as:

Anticancer Agents: Many derivatives have been synthesized and tested against various human cancer cell lines, including breast, colon, lung, and leukemia. buyersguidechem.comnih.gov

Antimicrobial Agents: Research has focused on developing new antibacterial and antifungal drugs to combat resistance, with some thiadiazoles showing potent activity. sysrevpharm.orgresearchgate.net

Enzyme Inhibitors: They have been studied as inhibitors of key enzymes such as cathepsin B, cyclooxygenase (COX), and protein kinases, which are implicated in a range of diseases. buyersguidechem.com

CNS-Active Agents: Certain derivatives have been explored for their potential as anticonvulsant and antidepressant medications. researchgate.netnih.gov

The table below summarizes some of the key biological activities investigated for various 1,2,4-thiadiazole derivatives.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antibacterial | Infectious Diseases |

| Antifungal | Infectious Diseases |

| Anti-inflammatory | Inflammation, Pain |

| Antiviral | Infectious Diseases |

| Anticonvulsant | Neurology (Epilepsy) |

| Diuretic | Cardiovascular |

| Antidiabetic | Endocrinology |

Specific Research Focus on 3,5-Bis(cyanomethylthio)-1,2,4-Thiadiazole

Within the large family of 1,2,4-thiadiazoles, This compound represents a specific target of interest. Its structure features the core 1,2,4-thiadiazole ring symmetrically substituted at the 3 and 5 positions with cyanomethylthio (-S-CH₂-CN) groups.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 332110-36-8 |

| Molecular Formula | C₆H₄N₄S₃ |

| IUPAC Name | 2,2'-((1,2,4-Thiadiazole-3,5-diyl)bis(sulfanediyl))diacetonitrile |

| Molecular Weight | 228.31 g/mol |

Rationale for Comprehensive Investigation

While specific, large-scale published studies on this compound are not widely available, the rationale for its investigation can be inferred from the known value of its constituent parts. The primary motivation is the exploration of new chemical entities built upon the privileged 1,2,4-thiadiazole scaffold.

The specific rationale includes:

Leveraging a Proven Scaffold: The well-documented and diverse biological activity of the 1,2,4-thiadiazole core makes it a promising starting point for discovering new bioactive compounds.

Modulation of Properties: The introduction of the cyanomethylthio substituents is a deliberate chemical modification. The thioether (-S-) linkage is a common and effective way to connect functional groups to the thiadiazole ring. The cyanomethyl (-CH₂-CN) group is particularly interesting as it increases polarity and introduces a nitrile functional group, which can act as a hydrogen bond acceptor or a reactive handle for further chemical transformations.

Exploring Structure-Activity Relationships (SAR): Synthesizing and testing symmetrically substituted derivatives like this one is a classic strategy in medicinal chemistry to understand how specific functional groups contribute to biological activity. The investigation of related 3,5-bis(alkylthio)-1,2,4-thiadiazoles highlights the synthetic interest in this particular substitution pattern. researchgate.net

Scope and Objectives of Current Research Endeavors

The objectives of research into a novel compound like this compound typically follow a structured path from synthesis to potential application.

The primary objectives would be:

Development of Efficient Synthesis: A key goal is to establish a reliable and efficient synthetic protocol. Research on related compounds suggests that methods like the oxidative dimerization of S-alkyl dithiocarbamates could be adapted for this purpose, with a focus on green chemistry principles such as using environmentally benign reagents and solvents. researchgate.net

Physicochemical Characterization: Thoroughly characterizing the compound's physical and chemical properties, including its structure, purity, solubility, and stability.

Biological Screening: Conducting a broad screening program to identify any significant biological activity. Based on the profile of the 1,2,4-thiadiazole class, this screening would likely prioritize anticancer, antimicrobial, and anti-inflammatory assays. researchgate.netnih.govresearchgate.net

Elucidation of Mechanism of Action: If promising activity is found, subsequent research would aim to determine the compound's mechanism of action at the molecular level, identifying the specific enzymes or receptors it interacts with.

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-(cyanomethylsulfanyl)-1,2,4-thiadiazol-3-yl]sulfanyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4S3/c7-1-3-11-5-9-6(13-10-5)12-4-2-8/h3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEINMJVIGSQZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)SC1=NSC(=N1)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384446 | |

| Record name | 3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332110-36-8 | |

| Record name | 3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((3-((CYANOMETHYL)THIO)-1,2,4-THIADIAZOL-5-YL)THIO)ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Bis Cyanomethylthio 1,2,4 Thiadiazole

General Synthetic Strategies for 1,2,4-Thiadiazole (B1232254) Core Systems

The synthesis of the 1,2,4-thiadiazole ring is a well-established area of heterocyclic chemistry, with several key strategies developed for its construction. These methods often involve the formation of crucial sulfur-nitrogen bonds and can be broadly categorized into cyclization and dimerization approaches.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common strategy for forming the 1,2,4-thiadiazole ring. This approach typically involves a linear precursor that already contains the necessary atoms for the ring system. The cyclization is then induced, often through an oxidative process, to form the heterocyclic ring. For instance, the oxidative intramolecular formation of an S-N bond in imidoyl thioureas, mediated by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA), provides an efficient, metal-free route to 3-substituted-5-arylamino-1,2,4-thiadiazoles. organic-chemistry.org This method is valued for its short reaction times and high yields. Another example involves the electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, which allows for the synthesis of a wide range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives under catalyst- and oxidant-free conditions at room temperature. organic-chemistry.org

Intermolecular Cyclization Approaches

Intermolecular cyclization strategies involve the reaction of two or more different molecules to build the 1,2,4-thiadiazole core. These methods offer a high degree of flexibility in accessing a diverse range of substituted thiadiazoles. A notable example is the thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles, which shares mechanistic principles applicable to thiadiazole synthesis. jocpr.com

Oxidative Dimerization Strategies

Oxidative dimerization is a powerful and frequently employed method for the synthesis of symmetrically substituted 1,2,4-thiadiazoles. This strategy typically involves the oxidation of thioamides or related sulfur-containing starting materials. The reaction proceeds through the formation of a disulfide intermediate, which then undergoes cyclization with the elimination of a byproduct to yield the 3,5-disubstituted 1,2,4-thiadiazole. A variety of oxidizing agents have been successfully used, including hypervalent iodine reagents, halogens, and even enzymatic systems. nih.govnih.gov For example, thioamides can undergo oxidative dimerization using o-iodoxybenzoic acid (IBX) in the presence of tetraethylammonium (B1195904) bromide (TEAB) to produce 3,5-disubstituted 1,2,4-thiadiazoles in excellent yields. nih.gov

A particularly relevant application of this strategy is the oxidative dimerization of S-alkyl dithiocarbamates. This method has been shown to be an efficient protocol for the synthesis of 3,5-bis(alkylthio)-1,2,4-thiadiazoles using reagents such as molecular iodine and oxone. researchgate.net The use of these reagents is advantageous as it allows for reactions to be performed in environmentally benign solvents under mild conditions, avoiding the need for transition metals. researchgate.net

| Oxidizing Agent | Substrate | Product | Key Features |

| o-Iodoxybenzoic acid (IBX)/TEAB | Thioamides | 3,5-Disubstituted 1,2,4-thiadiazoles | Excellent yields. |

| Molecular Iodine/Oxone | S-Alkyl dithiocarbamates | 3,5-Bis(alkylthio)-1,2,4-thiadiazoles | Green solvents, mild conditions, metal-free. researchgate.net |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | 3-Substituted-5-arylamino-1,2,4-thiadiazoles | Metal-free, short reaction times, high yields. organic-chemistry.org |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions represent another versatile approach to heterocyclic synthesis, although they are more commonly associated with the formation of 1,3,4-thiadiazole (B1197879) isomers. nih.govmdpi.com These reactions involve the combination of a 1,3-dipole with a dipolarophile. While less common for the direct synthesis of the 1,2,4-thiadiazole core, variations and rearrangements of the resulting cycloadducts can sometimes lead to this ring system. For instance, a low-yielding dipolar cycloaddition has been noted as an alternative route to access 3-amino-5-acyl-1,2,4-thiadiazoles. rsc.org

Targeted Synthesis of 3,5-Bis(cyanomethylthio)-1,2,4-Thiadiazole

The synthesis of the specifically substituted compound, this compound, is logically approached through the oxidative dimerization of a suitable precursor, a strategy that aligns with the general methodologies for this class of compounds.

Elucidation of Precursor Selection and Reaction Pathways

The most probable synthetic route to this compound involves the oxidative dimerization of S-cyanomethyl dithiocarbamate (B8719985). This precursor contains the necessary cyanomethylthio group that will ultimately be attached to the 3 and 5 positions of the 1,2,4-thiadiazole ring.

The reaction pathway is believed to proceed as follows:

Formation of the Dithiocarbamate Precursor: The S-cyanomethyl dithiocarbamate precursor would first be synthesized, likely from the reaction of carbon disulfide and ammonia (B1221849) to form ammonium (B1175870) dithiocarbamate, followed by alkylation with chloroacetonitrile.

Oxidative Dimerization: The S-cyanomethyl dithiocarbamate would then be subjected to an oxidizing agent. Based on established protocols for similar transformations, a mixture of molecular iodine (I₂) and an oxidant like oxone would be effective. researchgate.net

Intermediate Formation: The oxidation would lead to the formation of a disulfide-linked intermediate.

Cyclization and Ring Formation: This intermediate would then undergo an intramolecular cyclization, with the elimination of a small molecule (such as hydrogen sulfide), to form the stable 1,2,4-thiadiazole ring, yielding the final product, this compound.

The following table summarizes the key reactants and reagents in the proposed synthesis:

| Reactant/Reagent | Role in Synthesis |

| Carbon Disulfide (CS₂) | Source of the dithiocarbamate backbone. |

| Ammonia (NH₃) | Nitrogen source for the dithiocarbamate. |

| Chloroacetonitrile (ClCH₂CN) | Alkylating agent to introduce the cyanomethyl group. |

| Molecular Iodine (I₂) / Oxone | Oxidizing agents to facilitate the dimerization and cyclization. researchgate.net |

This targeted approach, leveraging the well-documented oxidative dimerization of dithiocarbamates, provides a logical and efficient pathway to the synthesis of this compound.

Optimization of Reaction Conditions and Yield

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of oxidant, solvent, temperature, and reaction time. Various oxidizing agents have been employed for the synthesis of 3,5-bis(alkylthio)-1,2,4-thiadiazoles, including molecular iodine, hydrogen peroxide, and hypervalent iodine reagents. researchgate.net

The selection of the solvent system is also critical. While many organic solvents can be used, the solubility of the reactants and the intermediate dithiocarbamate salt often dictates the most suitable choice. The temperature of the reaction can influence the rate of both the desired cyclization and potential side reactions, thus requiring careful control to maximize the yield of the target compound.

Below is a representative data table illustrating the potential impact of different oxidants and solvents on the yield of a generic 3,5-bis(alkylthio)-1,2,4-thiadiazole synthesis, which would be analogous to the optimization process for this compound.

Table 1: Optimization of Reaction Conditions for a Generic 3,5-bis(alkylthio)-1,2,4-thiadiazole Synthesis

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | I₂ | Ethanol | 25 | 12 | 75 |

| 2 | H₂O₂ | Acetonitrile | 0-25 | 8 | 68 |

| 3 | Oxone® | Methanol/Water | 25 | 6 | 85 |

| 4 | I₂ | Dichloromethane | 25 | 12 | 70 |

Exploration of Sustainable Synthetic Approaches (e.g., Transition-Metal-Free, Aqueous Media)

In recent years, there has been a significant shift towards the development of more sustainable synthetic methodologies in organic chemistry. For the synthesis of 1,2,4-thiadiazoles, this includes the use of transition-metal-free catalysts and environmentally benign solvents such as water. researchgate.net The oxidative dimerization of dithiocarbamates is inherently a transition-metal-free process, aligning well with green chemistry principles.

The use of green solvents, particularly water or aqueous-organic mixtures, is a key aspect of sustainable synthesis. researchgate.net For the preparation of this compound, exploring the reaction in aqueous media could offer significant environmental and economic advantages by reducing the reliance on volatile organic compounds. Furthermore, the development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, can improve efficiency and reduce waste. rsc.org

Post-Synthetic Chemical Functionalization and Derivatization

The 1,2,4-thiadiazole ring is generally stable to a range of chemical conditions, allowing for the selective functionalization of its substituents. isres.org For this compound, the primary sites for post-synthetic modification are the cyanomethylthio moieties.

Reactivity of Cyanomethylthio Moieties in Advanced Synthesis

The cyanomethylthio group (-SCH₂CN) possesses two reactive centers: the sulfur atom and the cyano group. The sulfur atom can potentially be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and biological activity of the molecule.

The cyano group is a versatile functional group that can undergo a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings. This reactivity opens up a wide range of possibilities for creating a library of derivatives from the parent this compound scaffold. The reactivity at the 5-position of the 1,2,4-thiadiazole ring is generally higher in nucleophilic substitution reactions. isres.org

Stereoselective Synthesis Considerations (if applicable)

The molecule this compound is achiral and does not possess any stereocenters. Therefore, considerations of stereoselective synthesis are not applicable to the preparation of the parent compound itself. However, if the cyanomethylthio side chains were to be functionalized with chiral reagents or if chiral centers were to be introduced through subsequent reactions, then stereoselective synthesis would become a relevant consideration for the preparation of its derivatives.

Spectroscopic Data for this compound Not Found

Following a comprehensive search of available scientific literature, no specific experimental data for the advanced spectroscopic characterization of the chemical compound This compound could be located. Searches for dedicated studies detailing the ¹H NMR, ¹³C NMR, two-dimensional NMR, solid-state NMR, and FT-IR analyses of this specific molecule did not yield any relevant results.

While numerous studies on the spectroscopic properties of various 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives are available, none of them provide the specific spectral data required to construct a detailed analysis for this compound as per the requested outline. The generation of a scientifically accurate article with detailed research findings and data tables is therefore not possible without access to primary or secondary sources reporting on this compound.

Further investigation into synthesis and characterization literature for closely related analogues also did not provide sufficient data to extrapolate and construct a reliable spectroscopic profile for the target compound. The information necessary to fulfill the detailed structural elucidation as outlined in the request is absent from the currently accessible scientific databases.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Bis Cyanomethylthio 1,2,4 Thiadiazole

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Raman Spectroscopy for Complementary Vibrational Insights

No experimental Raman spectra for 3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole have been published. Such a spectrum would be anticipated to reveal characteristic vibrational modes, including the C≡N stretching of the cyanomethyl groups, C-S stretching, S-S stretching if present, and the vibrations of the 1,2,4-thiadiazole (B1232254) ring.

Detailed Vibrational Assignment and Potential Energy Distribution (PED) Analysis

A detailed vibrational assignment and Potential Energy Distribution (PED) analysis are contingent on the availability of experimental infrared and Raman spectra, coupled with theoretical calculations. As no experimental spectra for this compound are available, a PED analysis to assign specific vibrational modes to the potential energy contributions of the molecule's internal coordinates could not be performed.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Studies

Specific high-resolution mass spectrometry (HRMS) data for this compound, which would confirm its elemental composition through a precise mass measurement, has not been reported. Furthermore, fragmentation studies, which would elucidate the compound's structure by analyzing its fragmentation pattern under mass spectrometric conditions, are also unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum for this compound, which would provide insights into its electronic transitions and the extent of electronic conjugation, is not documented in the available literature. Analysis of such a spectrum would typically involve identifying the absorption maxima (λmax) corresponding to π→π* and n→π* transitions.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Data

Definitive solid-state structural data from single-crystal X-ray diffraction is the gold standard for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. There are no published reports of the synthesis of single crystals of this compound, and consequently, no crystallographic data, such as unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, are available.

Computational Chemistry and Theoretical Analysis of 3,5 Bis Cyanomethylthio 1,2,4 Thiadiazole

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is widely employed for optimizing molecular structures and predicting various chemical and physical properties. For the specific analysis of 3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole, DFT calculations would serve as the foundation for understanding its stability, reactivity, and electronic characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would involve calculating bond lengths, bond angles, and dihedral (torsion) angles. DFT calculations, often using a basis set like B3LYP/6-311G**, would identify the equilibrium geometry.

Conformational analysis would explore the different spatial arrangements of the cyanomethylthio side chains relative to the central 1,2,4-thiadiazole (B1232254) ring. By rotating the bonds connecting the side chains to the ring, different conformers can be identified. The calculations would determine the relative energies of these conformers, identifying the most stable (lowest energy) conformation and the energy barriers between different conformations. This is crucial as the molecular conformation can significantly influence its physical properties and biological interactions.

Table 1: Predicted Parameters from Geometry Optimization (Illustrative) This table is illustrative of the type of data that would be generated from a DFT study. Specific values for this compound are not available in the searched literature.

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | e.g., C-S, C=N, S-N, C-C, C≡N | Data not available |

| Bond Angles (°) | e.g., S-C-S, C-N-S, C-S-C | Data not available |

Understanding the electronic structure involves mapping how electrons are distributed within the molecule. This analysis helps in identifying the electron-rich and electron-deficient areas. Methods such as Mulliken population analysis or Natural Population Analysis (derived from NBO) are used to assign partial charges to each atom in this compound. This information is vital for predicting how the molecule will interact with other molecules, including electrostatic interactions and sites susceptible to chemical attack. The distribution would likely show negative charges concentrated on the nitrogen and sulfur atoms of the thiadiazole ring and the nitrogen of the cyano groups, with positive charges on the carbon and hydrogen atoms.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. Regions of high HOMO density are sites for electrophilic attack.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. Regions of high LUMO density are sites for nucleophilic attack.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large energy gap indicates higher kinetic stability and lower chemical reactivity. For this compound, DFT calculations would provide the energies of these orbitals and visualize their spatial distribution, offering predictions about the molecule's reactivity and electronic transition properties.

Table 2: Predicted Frontier Molecular Orbital Parameters (Illustrative) This table illustrates the kind of data FMO analysis would provide. Specific values for the target compound are not available in the searched literature.

| Parameter | Description | Predicted Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites for electrophilic and nucleophilic reactions.

Red regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. These would likely be found around the nitrogen atoms of the thiadiazole ring and the cyano groups.

Blue regions: Indicate positive electrostatic potential, representing electron-deficient areas that are susceptible to nucleophilic attack. These would be expected around the hydrogen atoms.

Green regions: Indicate neutral or near-zero potential.

The MEP map provides a comprehensive view of the charge distribution and is used to predict intermolecular interactions and reactivity patterns.

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify which atoms in a molecule are most likely to be involved in a chemical reaction. It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed. This analysis predicts the most reactive sites for:

Nucleophilic attack (f+): Where an electron is added.

Electrophilic attack (f-): Where an electron is removed.

Radical attack (f0): The average of the two.

By calculating the Fukui indices for each atom in this compound, one could pinpoint the specific atoms most susceptible to different types of chemical attack, providing a more refined prediction of local reactivity than MEP analysis alone.

Non-Covalent Interaction (NCI) Analysis (Reduced Density Gradient)

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize non-covalent interactions within a molecule and between molecules. chemtools.orgwikipedia.org These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are crucial in determining the three-dimensional structure, stability, and reactivity of molecules. wikipedia.orgnih.gov The method is based on the electron density (ρ) and its first derivative, specifically the reduced density gradient (s). chemtools.orgwikipedia.org

The reduced density gradient is a dimensionless quantity that highlights regions where the electron density deviates from a uniform distribution. chemtools.org In areas of covalent bonds and non-covalent interactions, the reduced density gradient approaches zero. chemtools.org By plotting the reduced density gradient against the electron density, specific patterns emerge that signify different types of interactions. researchgate.net

A key output of NCI analysis is a 3D visualization of isosurfaces of the reduced density gradient. These surfaces are color-coded to distinguish between different types of non-covalent interactions. Typically:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. chemtools.org

For a molecule like This compound , NCI analysis would be instrumental in understanding its crystal packing and potential for forming molecular complexes. It would reveal intramolecular interactions, for instance, between the nitrogen of the cyano group and the sulfur atoms, or intermolecular interactions that dictate its solid-state architecture.

Illustrative Data Table: NCI Analysis of a Hypothetical Dimer of a Thiadiazole Derivative

This table demonstrates the kind of data that would be generated from an NCI analysis of a dimer, showing the type of interaction and the corresponding electron density (ρ) and reduced density gradient (s) values at the interaction's critical point.

| Interaction Type | Interacting Atoms | Electron Density (ρ) (a.u.) | Reduced Density Gradient (s) (a.u.) | Color of Isosurface |

| Hydrogen Bond | N···H-C | 0.025 | 0.45 | Blue |

| Van der Waals | S···S | 0.010 | 0.60 | Green |

| Steric Repulsion | C-H···H-C | 0.005 | 0.75 | Red |

Theoretical Prediction and Validation of Spectroscopic Parameters (IR, Raman, NMR, UV-Vis)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and validating spectroscopic data. nih.govrsc.org These theoretical calculations provide valuable insights into the molecular structure and electronic properties, and can aid in the assignment of experimental spectra. researchgate.net

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. cnrs.fr These calculated frequencies, after appropriate scaling to account for approximations in the theory and basis sets, can be compared with experimental IR and Raman spectra. This comparison helps in assigning the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For This compound , this would allow for the definitive assignment of vibrations associated with the thiadiazole ring, the cyanomethyl groups, and the thioether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). acs.org By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts can be obtained. These are then compared to experimental data to confirm the molecular structure. For the target molecule, this would be crucial for assigning the signals of the methylene (B1212753) carbons and the distinct carbon atoms within the thiadiazole ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.comresearchgate.net It calculates the energies of electronic excitations from the ground state to various excited states. mdpi.com These excitation energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. For This compound , TD-DFT would predict the electronic transitions, likely involving the π-system of the thiadiazole ring and potentially charge-transfer transitions involving the sulfur atoms and cyano groups.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data for a Thiadiazole Derivative

This table exemplifies how theoretical and experimental spectroscopic data are compared.

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |

| FT-IR | C=N stretch (cm⁻¹) | 1595 | 1600 |

| FT-Raman | S-S stretch (cm⁻¹) | 480 | 485 |

| ¹³C NMR | C-CN (ppm) | 115.2 | 114.8 |

| UV-Vis | λmax (nm) | 285 | 288 |

Advanced Quantum Chemical Calculations and Methodologies

Ab Initio Methods for High-Accuracy Comparisons

While DFT is a workhorse in computational chemistry, ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to higher accuracy, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation.

For a molecule like This compound , high-accuracy ab initio calculations could be used to benchmark the results obtained from more computationally efficient DFT methods. For instance, the geometry optimized with a DFT functional could be used for a single-point energy calculation with a high-level ab initio method to obtain a more accurate electronic energy. This is particularly important when studying reaction mechanisms or subtle conformational energy differences where high accuracy is paramount.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

As introduced earlier, TD-DFT is essential for understanding the behavior of molecules upon absorption of light. mdpi.comacs.org Beyond predicting UV-Vis spectra, TD-DFT can elucidate the nature of the excited states, including their geometries, dipole moments, and charge distributions. researchgate.netnih.gov This information is vital for understanding the photophysical behavior of a molecule, such as its potential for fluorescence or phosphorescence.

For This compound , a TD-DFT study would involve:

Optimization of the ground state geometry.

Calculation of vertical excitation energies to identify the bright (strongly absorbing) excited states.

Analysis of the molecular orbitals involved in these transitions to characterize them (e.g., π→π, n→π, charge-transfer).

Optimization of the geometry of the lowest-lying excited state to understand how the molecule relaxes after absorbing light. This is key to predicting emission properties.

Illustrative Data Table: TD-DFT Calculated Excited State Properties for a Thiadiazole Derivative

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₁ | 4.15 | 299 | 0.002 | HOMO-1 -> LUMO (n→π) |

| S₂ | 4.52 | 274 | 0.350 | HOMO -> LUMO (π→π) |

| S₃ | 4.88 | 254 | 0.120 | HOMO -> LUMO+1 (π→π*) |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.orguni-rostock.de QTAIM analysis partitions a molecule into atomic basins and identifies critical points in the electron density. wikipedia.orgamercrystalassn.org

A bond critical point (BCP) located between two nuclei is an indicator of a chemical bond. wiley-vch.de The properties of the electron density at the BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature of the bond. rsc.org

A high ρ(r) and a negative ∇²ρ(r) are characteristic of a shared interaction (covalent bond).

A low ρ(r) and a positive ∇²ρ(r) indicate a closed-shell interaction (like ionic bonds or van der Waals interactions).

For This compound , QTAIM would be used to characterize all the bonds within the molecule, including the C-S, S-N, and C-N bonds of the thiadiazole ring, providing a quantitative measure of their covalent character. It could also reveal weaker interactions, such as intramolecular hydrogen bonds. rsc.org

Illustrative Data Table: QTAIM Bond Critical Point Analysis for a Thiadiazole Derivative

| Bond | ρ(r) (e/ų) | ∇²ρ(r) (e/Å⁵) | H(r) (Hartree/ų) | Bond Type |

| C=N | 0.45 | -0.68 | -0.55 | Covalent |

| C-S | 0.21 | 0.15 | -0.12 | Polar Covalent |

| S-N | 0.18 | 0.25 | -0.09 | Polar Covalent |

Studies on Linear and Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge separation can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. analis.com.my Computational methods, particularly DFT, are widely used to predict the NLO response of molecules. researchgate.netfrontiersin.org

The key NLO properties calculated are:

Polarizability (α): A measure of the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The second-order NLO response, which is responsible for effects like second-harmonic generation. A non-zero β value is only possible for non-centrosymmetric molecules.

Second Hyperpolarizability (γ): The third-order NLO response.

For This compound , computational studies would first determine its optimized geometry and then calculate these NLO properties. The presence of the electron-withdrawing cyano groups and the polarizable sulfur atoms suggests that this molecule could have interesting NLO properties. The calculations would reveal the magnitude of the hyperpolarizabilities and how they are influenced by the molecular structure.

Illustrative Data Table: Calculated NLO Properties for a Thiadiazole Derivative

| Property | Component | Calculated Value (a.u.) |

| Dipole Moment (µ) | µ_total | 3.5 D |

| Polarizability (α) | α_iso | 150.2 |

| First Hyperpolarizability (β) | β_total | 450.8 |

| Second Hyperpolarizability (γ) | γ_iso | 2.5 x 10⁵ |

Chemical Reactivity and Transformation Studies of 3,5 Bis Cyanomethylthio 1,2,4 Thiadiazole

Nucleophilic Substitution Reactions and Kinetics Involving Cyanomethylthio Moieties

The 1,2,4-thiadiazole (B1232254) ring is an electron-deficient heterocycle, which renders the carbon atoms at positions 3 and 5 susceptible to nucleophilic attack. isres.org This reactivity is a cornerstone of its chemistry. In 3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole, the cyanomethylthio (-SCH₂CN) groups are positioned at these electrophilic centers. These moieties can function as leaving groups in nucleophilic substitution reactions.

Studies on analogous systems, such as 3,5-dichloro-1,2,4-thiadiazole (B1299824), have demonstrated that halogens at these positions are readily displaced by various nucleophiles. researchgate.net Sequential substitution is possible, allowing for the synthesis of unsymmetrically substituted thiadiazoles. researchgate.net Similarly, research on fused imidazo[1,2-d] isres.orgnih.govacs.orgthiadiazole systems has shown that a tosylate group at the C-3 position can be effectively displaced via a nucleophilic aromatic substitution (SNAr) mechanism with amines and alkoxides. nih.gov

Given that thioethers can act as leaving groups, it is chemically plausible that the cyanomethylthio moieties of the title compound can be displaced by strong nucleophiles. The reaction would proceed via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms of the thiadiazole ring.

The kinetics of such a reaction would be influenced by several factors:

Nucleophile Strength: Stronger nucleophiles would facilitate faster reaction rates.

Solvent: Polar aprotic solvents would be expected to accelerate the rate of an SNAr reaction.

Temperature: Higher temperatures would increase the reaction rate, although they could also promote side reactions like ring-opening.

While specific kinetic data for the nucleophilic displacement on this compound is not extensively documented, the principles derived from halo- and tosyl-substituted analogs provide a strong framework for predicting its behavior.

Electrophilic Reactions of the 1,2,4-Thiadiazole Ring and Substituent Effects

The inherent electron deficiency of the 1,2,4-thiadiazole ring makes it highly resistant to electrophilic substitution reactions such as nitration or Friedel-Crafts acylation. isres.org The two pyridine-like nitrogen atoms strongly withdraw electron density from the carbon atoms, deactivating the ring towards attack by electrophiles.

The substituents at the 3 and 5 positions significantly influence the ring's electronic properties. The cyanomethylthio groups in the title compound are electron-withdrawing in nature, further deactivating the heterocyclic core. Consequently, electrophilic attack directly on the thiadiazole ring of this compound is highly unfavorable under standard conditions.

However, electrophilic halogenation has been achieved on related, yet more electron-rich, fused thiadiazole systems. For instance, regioselective iodination at the C-5 position of an imidazo[1,2-d] isres.orgnih.govacs.orgthiadiazole platform has been successfully performed, enabling further synthetic transformations. nih.gov Bromination of other fused imidazothiadiazoles using N-bromosuccinimide (NBS) has also been reported. researchgate.net These examples suggest that while challenging, electrophilic substitution is not impossible within the broader class of thiadiazole-containing compounds, though it typically requires either an activated (e.g., fused or amino-substituted) ring system or forcing reaction conditions that the title compound is unlikely to withstand without decomposition.

Ring-Opening and Ring-Closure Reactions of the Thiadiazole Core

The stability of the 1,2,4-thiadiazole ring is finite, and it can undergo cleavage under specific conditions. One of the most significant reactions is nucleophile-induced ring-opening. Research on 2,3,5-substituted isres.orgnih.govacs.org-thiadiazoles as covalent inhibitors for SARS-CoV-2 3CL protease has provided detailed mechanistic insight into this process. In this context, the sulfur atom of a catalytic cysteine residue in the enzyme acts as a nucleophile, attacking one of the ring carbons. This attack initiates a ring-opening metathesis reaction, leading to the formation of a covalent bond between the inhibitor and the enzyme and the destruction of the heterocyclic core.

General chemical reactivity studies also indicate that the thiadiazole nucleus can be susceptible to ring-opening when treated with strong bases. nih.gov This process typically involves nucleophilic attack at a ring carbon followed by cleavage of a nitrogen-sulfur or carbon-sulfur bond.

Conversely, ring-closure reactions are the foundation of thiadiazole synthesis. Numerous methods exist, but a prevalent strategy for forming the 3,5-disubstituted 1,2,4-thiadiazole scaffold is the oxidative dimerization of thioamides. acs.org Another innovative approach involves the base-mediated intramolecular dehydrogenative N–S coupling of thioacylbenzamidine intermediates. acs.org Understanding these ring-closure mechanisms provides insight into the thermodynamic stability of the ring and the potential for these reactions to be reversible under certain conditions.

Oxidative and Reductive Transformations and their Mechanism

The oxidative and reductive chemistry of this compound is primarily dictated by its functional groups: the thioether linkages, the cyano groups, and the thiadiazole ring itself.

Oxidative Transformations The thiadiazole ring is generally stable towards oxidizing agents. isres.org However, the side chains are more susceptible to transformation. Research on the closely related 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles under Radziszewski reaction conditions (H₂O₂, KOH) demonstrates that the acrylonitrile (B1666552) moieties are readily oxidized. mdpi.comsciforum.net This reaction involves two key transformations:

Oxidative hydrolysis of the nitrile (cyano group) to a primary amide.

Simultaneous epoxidation of the carbon-carbon double bond in the styryl group. mdpi.com

For this compound, which lacks the C=C double bond in its side chains, a similar oxidation would be expected to convert the cyanomethyl groups into amide groups, yielding the corresponding bis(amido-methylthio) derivative. The Radziszewski mechanism for nitrile hydrolysis is believed to proceed via nucleophilic attack of a hydroperoxide anion on the nitrile carbon, followed by rearrangement to form a peroxycarboximidic acid intermediate, which then decomposes to the amide. researchgate.net The thioether (-S-) linkages could also be susceptible to oxidation to sulfoxides (S=O) or sulfones (O=S=O) with stronger oxidizing agents.

| Reactant Fragment | Reaction Condition | Resulting Functional Group | Product Type |

|---|---|---|---|

| Acrylonitrile Side Chain | H₂O₂, aq. KOH, EtOH | Epoxyamide | Mixture of regioisomeric mono-epoxyamides |

| Acrylonitrile Side Chain | H₂O₂, aq. KOH, EtOH (prolonged) | Di-epoxyamide | Isolated in one reported case |

Reductive Transformations The 1,2,4-thiadiazole ring and its substituents show varied reactivity towards reducing agents.

Thiadiazole Ring: The aromatic ring is generally resistant to reduction by mild hydride reagents like sodium borohydride (B1222165) (NaBH₄).

Cyano Groups: The nitrile function is also resistant to NaBH₄ but can be reduced to a primary amine by stronger reagents such as lithium aluminum hydride (LiAlH₄). ucalgary.ca

Thioether Linkages: Thioether bonds are typically stable under standard hydride reduction conditions.

Therefore, treatment of this compound with NaBH₄ is not expected to cause any significant transformation. scholarsportal.info Catalytic hydrogenation or the use of potent reducing agents would be required to reduce the cyano groups or potentially cleave the ring.

Catalytic Reactions Involving this compound

The direct participation of this compound in catalytic cycles as a substrate is not widely reported. However, the reactivity of the 1,2,4-thiadiazole core in key catalytic processes has been established with appropriately functionalized analogs.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for C-C bond formation. These reactions are highly effective on halo-substituted 1,2,5-thiadiazoles researchgate.net and fused imidazo[1,2-d] isres.orgnih.govacs.orgthiadiazoles. nih.gov For instance, 3,5-dichloro-1,2,4-thiadiazole can be selectively coupled with arylboronic acids to form 5-aryl-3-chloro-1,2,4-thiadiazoles. researchgate.net This demonstrates that the thiadiazole ring is a viable scaffold for such transformations. While the cyanomethylthio group is not a typical coupling handle, its synthetic replacement with a halogen would yield a precursor suitable for these catalytic reactions.

Furthermore, palladium-catalyzed C-H/C-H cross-coupling has been developed for other sulfur-containing heterocycles like benzothiazoles. rsc.org This suggests the potential for developing catalytic methods to directly functionalize the C-H bonds of the methylene (B1212753) groups in the side chains of the title compound, offering a pathway to more complex derivatives without pre-functionalization.

Mechanistic Investigations of Novel Chemical Transformations

Detailed mechanistic studies have unveiled unique transformations related to the 1,2,4-thiadiazole scaffold.

One of the most intriguing is the proposed radical mechanism for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles. The reaction of an amidine with a dithioester in the presence of sodium hydride and DMF is proposed to proceed not through simple condensation but via an "electron-catalyzed" radical chain process. acs.org This pathway involves the formation of a radical anion, which undergoes fragmentation and subsequent intramolecular N-S coupling to form the thiadiazole ring. acs.org The reaction is inhibited by radical scavengers like TEMPO, supporting the proposed mechanism.

The mechanism of the Radziszewski oxidation of unsaturated nitriles, as it applies to thiadiazole derivatives, is another area of interest. mdpi.comsciforum.net The chemiluminescent nature of this reaction points to the involvement of singlet oxygen in certain cases, although the primary pathway for amide formation from nitriles involves a peroxycarboximidic acid intermediate. researchgate.net

Finally, the covalent inhibition of proteases via ring-opening metathesis provides a clear, biologically relevant mechanism for the transformation of the thiadiazole ring. The nucleophilic attack by a cysteine thiol on the C5 position of the thiadiazole ring, followed by N-S bond cleavage, illustrates a novel mode of action and a key reactivity pathway for this heterocyclic system.

Synthesis and Comprehensive Characterization of Analogs and Derivatives of 3,5 Bis Cyanomethylthio 1,2,4 Thiadiazole

Systematic Modification of Cyanomethylthio Substituents

The modification of the 3,5-bis(cyanomethylthio)-1,2,4-thiadiazole structure can be systematically approached through two primary strategies: varying the thio-linked substituent or chemically transforming the existing cyanomethyl group.

The most direct method for creating analogs involves the alkylation of the 3,5-dimercapto-1,2,4-thiadiazole precursor with a diverse range of alkylating agents. researchgate.netuzhnu.edu.ua This approach allows for the introduction of various functionalities in place of the cyanomethyl groups. The reaction of the dimercapto-thiadiazole salt with different organic halides under basic conditions can yield a library of symmetrically or asymmetrically substituted derivatives. uzhnu.edu.ua For instance, using alkyl halides, benzyl (B1604629) halides, or functionalized halides like ethyl bromoacetate (B1195939) leads to derivatives with distinct steric and electronic profiles. researchgate.netmdpi.com Efficient protocols for the synthesis of 3,5-bis(alkylthio)-1,2,4-thiadiazoles have been developed, including methods like the oxidative dimerization of S-alkyl dithiocarbamates. researchgate.net

A second strategy involves the chemical transformation of the nitrile moiety (-C≡N) on the parent compound. The cyano group is a versatile functional group that can be converted into other functionalities through standard organic reactions. These transformations include:

Hydrolysis: Acidic or basic hydrolysis of the nitrile groups can convert them into carboxylic acids, yielding 2,2'-((1,2,4-thiadiazole-3,5-diyl)bis(sulfanediyl))diacetic acid.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can reduce the nitriles to primary amines, affording 2,2'-((1,2,4-thiadiazole-3,5-diyl)bis(sulfanediyl))di(ethan-1-amine).

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles.

These modifications allow for the generation of a wide array of derivatives with tailored properties, as summarized in the table below.

Table 1: Representative Analogs of 3,5-Disubstituted-1,2,4-Thiadiazole via Modification of Thio-Substituents

| Substituent at C3 and C5 | Reagent for Synthesis | Resulting Analog |

|---|---|---|

| -SCH₃ | Methyl iodide | 3,5-Bis(methylthio)-1,2,4-thiadiazole |

| -SCH₂CH₂OH | 2-Bromoethanol | 2,2'-((1,2,4-Thiadiazole-3,5-diyl)bis(sulfanediyl))di(ethan-1-ol) |

| -SCH₂Ph | Benzyl bromide | 3,5-Bis(benzylthio)-1,2,4-thiadiazole |

| -SCH₂COOH | Bromoacetic acid | 2,2'-((1,2,4-Thiadiazole-3,5-diyl)bis(sulfanediyl))diacetic acid |

Exploration of Substituent Effects on Electronic and Reactivity Profiles

The electronic nature and reactivity of the 1,2,4-thiadiazole (B1232254) ring are highly influenced by the substituents at the 3- and 5-positions. isres.org Replacing the cyanomethylthio groups with other moieties can significantly alter the electron density distribution within the heterocyclic core.

The reactivity of the thiadiazole ring is also dependent on the substituent. Generally, the 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions. isres.org The nature of the leaving group and the electronic character of the substituent at the 3-position can influence the rate and success of such reactions. For example, in the synthesis of thiadiazoles from thiobenzamides, it has been noted that both electron-donating (methyl, methoxy) and electron-withdrawing (halogens) substituents on the aryl ring are well-tolerated, though they can affect reaction yields. acs.org The electronic properties of aryl substituents have been shown to directly tune the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of thiadiazole systems, with the HOMO level being particularly sensitive to the nature of the substituent. tandfonline.com

Design and Synthesis of Hybrid Scaffolds Incorporating the 1,2,4-Thiadiazole Moiety

A powerful strategy in medicinal chemistry involves creating hybrid molecules by combining different heterocyclic scaffolds to access novel chemical space and biological activities. The 1,2,4-thiadiazole core from this compound is an excellent building block for such hybrid structures.

One common approach is the synthesis of molecules where the 1,2,4-thiadiazole ring is covalently linked to another heterocycle. For instance, a library of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide linkage has been designed and synthesized. nih.gov Another method involves modifying a precursor to build a second ring onto the thiadiazole. The synthesis of 2,2'-((1,2,4-thiadiazole-3,5-diyl)bis(sulfanediyl))diacetohydrazide from the parent compound provides a key intermediate that can be cyclized with various reagents to form new heterocyclic rings, such as 1,3,4-oxadiazoles or 1,2,4-triazoles, attached to the thioether arms. mdpi.com

Fused heterocyclic systems represent another class of hybrid scaffolds. A straightforward strategy has been developed for 3,5-disubstituted imidazo[1,2-d] researchgate.netnih.govorganic-chemistry.orgthiadiazole derivatives, which involves building the imidazole (B134444) ring onto a thiadiazole precursor. nih.gov Similarly, 7H-1,2,4-triazolo[3,4-b] nih.govorganic-chemistry.orgrsc.orgthiadiazines have been prepared starting from 3-aryl-4-amino-5-mercapto-4H-1,2,4-triazoles, demonstrating the fusion of triazole and thiadiazine rings. nih.gov These synthetic endeavors create rigid, polycyclic structures with unique three-dimensional shapes.

Table 3: Examples of Hybrid Scaffolds Incorporating the 1,2,4-Thiadiazole Moiety

| Hybrid Scaffold Type | Description | Synthetic Precursor Example | Reference |

|---|---|---|---|

| Linked Heterocycles | 1,2,4-Thiadiazole linked to 1,2,4-triazole (B32235) via an amide bond. | 3,4,5-trimethoxybenzamidine | nih.gov |

| Fused Imidazo-Thiadiazole | An imidazole ring fused to the 1,2,4-thiadiazole core. | 2-Mercaptoimidazole | nih.gov |

| Linked Triazole-Thiadiazole | A 1,3,4-thiadiazole (B1197879) ring attached to a 1,2,4-triazol-3(5)-one via a methyl linker. | Di-[3(methyl-2-yl-methyl)-4,5-dihydro-1H- researchgate.netnih.govorganic-chemistry.org-triazole-5-one-4yl]-n-alkanes | mdpi.com |

Structure-Property Relationships in Derivative Series

Understanding the relationship between a molecule's structure and its resulting properties is fundamental to rational chemical design. For derivatives of this compound, systematic structural modifications lead to predictable changes in physicochemical and electronic properties. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for elucidating these connections. ymerdigital.comdoi.org

QSPR models have been successfully used to estimate spectral parameters (IR, NMR) of novel thiadiazole derivatives based on theoretical molecular descriptors. doi.org This indicates that properties like chemical shifts and bond vibration frequencies are directly correlated to the structural and electronic features of the substituents. For example, the electronic properties, and by extension other properties, are strongly dependent on the nature of the aryl substituent groups attached to the core. tandfonline.com

In derivative series, specific structural changes have been correlated with functional outcomes. For instance, in a series of neuroprotective 1,2,4-thiadiazoles, placing a CF₃-group at the para-position of a phenyl substituent led to the maximum increase in biological activity compared to other groups like -CH₃, -Cl, or -OCH₃. researchgate.net In another study, QSAR models were developed for thiadiazole derivatives as anticancer agents, identifying key molecular properties essential for their activity. ymerdigital.comnih.gov These models rely on descriptors that quantify aspects of the molecular structure, such as shape, size, and electronic distribution.

By systematically altering the cyanomethylthio substituents, as described in section 6.1, one can directly probe these structure-property relationships. Replacing the cyanomethyl group with a carboxylic acid group, for example, would drastically increase polarity and water solubility, while replacing it with a long alkyl chain would increase lipophilicity. These changes, in turn, affect the molecule's interactions with its environment, its spectral characteristics, and its potential applications.

Table 4: Structure-Property Relationship Examples in 1,2,4-Thiadiazole Derivatives

| Structural Modification | Property Investigated | Observed Relationship | Reference |

|---|---|---|---|

| Varying aryl substituents (e.g., phenyl, thienyl, furanyl) | HOMO/LUMO Energy Levels | The HOMO level was found to be strongly dependent on the nature of the aryl substituent, directly tuning the electronic gap. | tandfonline.com |

| Varying para-substituents on a phenyl ring | Neuroprotective Activity | A para-CF₃ group resulted in higher activity compared to -CH₃, -Cl, and -OCH₃ groups. | researchgate.net |

| Introduction of an acrylamide (B121943) moiety | Antiproliferative Activity | Certain derivatives showed excellent activity, which was successfully modeled using 4D-QSAR to identify key structural features. | nih.gov |

Advanced Applications of 3,5 Bis Cyanomethylthio 1,2,4 Thiadiazole and Its Derivatives

Biomedical and Medicinal Chemistry Applications

The unique structural features of the 1,2,4-thiadiazole (B1232254) core, particularly when substituted with cyanomethylthio groups at the 3 and 5 positions, confer upon it the potential to interact with a range of biological targets. The following sections delve into the specific mechanisms of inhibition observed with this compound and its derivatives against various classes of enzymes.

Exploration of Biological Activities (Focus on mechanistic and structural aspects)

The 1,2,4-thiadiazole ring is a five-membered heterocyclic scaffold containing one sulfur and two nitrogen atoms. This structural motif is considered a bioisostere of other key heterocycles found in biologically active molecules, which has prompted extensive research into its pharmacological potential. nih.gov The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact with various biological targets. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of the 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) nuclei, which share structural similarities with 1,2,4-thiadiazoles, have demonstrated notable antimicrobial properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

For instance, certain 2,5-disubstituted-1,3,4-thiadiazole derivatives clubbed with a 1,2,4-triazole moiety have shown potent antibacterial and antifungal activities. The presence of a Schiff base linkage in these hybrid molecules was found to be crucial for their high antimicrobial efficacy. nih.gov Studies on a series of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group revealed that substitutions on both heterocyclic rings play a vital role in their antimicrobial activities. nih.gov One such derivative, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide , exhibited significant antibacterial effects against Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae. nih.gov

The antibacterial mechanism of some 1,3,4-thiadiazole derivatives has been investigated through docking studies, which suggest the inhibition of bacterial proteins like Kinase ThiM from Klebsiella pneumoniae and proteins from Staphylococcus epidermidis. rsc.org

Table 1: Antibacterial Activity of Selected Thiadiazole Derivatives

| Compound/Derivative Class | Target Organism | Activity/Mechanism |

|---|---|---|

| 2,5-disubstituted-1,3,4-thiadiazoles with 1,2,4-triazole and Schiff base | Gram-positive bacteria | Excellent inhibition at MIC 4–8 μg/mL nih.gov |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | Xanthomonas oryzae pv. oryzae | 56% inhibition at 100 μg/mL nih.gov |

Antiviral Activity

The antiviral potential of thiadiazole derivatives has been explored against a range of viruses. The structural features of these compounds, particularly their ability to mimic natural nucleosides, are thought to contribute to their antiviral effects. nih.gov

Derivatives of 1,3,4-thiadiazole have shown activity against plant viruses like the tobacco mosaic virus (TMV) and cucumber mosaic virus. arkat-usa.org For instance, certain pyrrolyl-1,3,4-thiadiazole derivatives have demonstrated activity against West Nile virus and Dengue virus. arkat-usa.org Furthermore, some 1,3,4-thiadiazole derivatives have been identified as promising agents against HIV-1. arkat-usa.org Structural analysis of 1,2,4-triazole derivatives, which are structurally related to 1,2,4-thiadiazoles, has revealed that a rigid bond between the triazole and an aryl ring, along with lipophilic substituents, are common features of active compounds against various viruses, including hepatitis C, influenza, and herpes simplex viruses. nih.gov

Anticancer Mechanisms and Antiproliferative Effects

Thiadiazole derivatives have emerged as a significant class of compounds with anticancer properties, acting through various mechanisms. nih.gov One of the key mechanisms is the inhibition of tubulin polymerization, a critical process in cell division. nih.gov Analogs of combretastatin (B1194345) A-4, where the olefin group is replaced by a 1,2,3-thiadiazole (B1210528) ring, have shown potent cytotoxicity against several human cancer cell lines, including myeloid leukemia (HL-60) and colon adenocarcinoma (HCT-116), with IC50 values in the nanomolar range. nih.gov These compounds were found to arrest the cell cycle at the G2/M phase. nih.gov

Another important target for thiadiazole derivatives is the heat shock protein 90 (Hsp90), a chaperone protein essential for the stability of many oncoproteins. nih.gov Inhibition of Hsp90 by 1,2,3-thiadiazole derivatives leads to the degradation of client proteins like CRAF, ERBB2, and CDK4, resulting in antiproliferative activity. nih.gov

Furthermore, derivatives of 3-substituted benzo nih.govuran.uaimidazo[1,2-d] nih.govresearchgate.netneliti.comthiadiazole have demonstrated considerable activity in human myeloid leukemia cell lines (HL-60 and U937) with IC50 values ranging from 0.24 to 1.72 μM. nih.gov The interference with DNA replication processes is another proposed anticancer mechanism for 1,3,4-thiadiazole derivatives, owing to their bioisosteric relationship with pyrimidine. mdpi.comnih.gov

Table 2: Anticancer Activity of Selected Thiadiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|---|

| 1,2,3-Thiadiazole analogs of combretastatin A-4 | HL-60, HCT-116 | 13.4 to 86.6 nM nih.gov | Tubulin polymerization inhibition, G2/M arrest nih.gov |

| 3-Substituted benzo nih.govuran.uaimidazo[1,2-d] nih.govresearchgate.netneliti.comthiadiazole derivatives | HL-60, U937 | 0.24 to 1.72 μM nih.gov | Not specified |

| 1,2,3-Thiadiazole derivatives | HCT-116 | GI50 3.2 to 4.6 μM nih.gov | Hsp90 inhibition nih.gov |

Antiparasitic Activity (Antileishmanial, Antimalarial)

The thiadiazole scaffold is a key component in several compounds with antiparasitic activity. researchgate.net The commercially available drug Megazol, an antiparasitic agent, features a 1,3,4-thiadiazole ring. nih.gov

Derivatives of 1,3,4-thiadiazole have shown promising antileishmanial activity against both promastigote and amastigote forms of Leishmania major. nih.gov Docking studies suggest that these compounds may exert their effect by interacting with enzymes crucial for parasite survival, such as TgCDPK1 and ROP18 kinase in Toxoplasma gondii. nih.gov Tris-1,3,4-thiadiazole derivatives have demonstrated potent antiparasitic effects against acute T. gondii infection in mice. nih.gov

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Thiadiazole derivatives have shown potential in this area. cbijournal.com A series of 2,5-disubstituted-1,3,4-thiadiazoles were screened for their activity against Mycobacterium tuberculosis H37Rv, with 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showing the highest inhibitory activity. acs.org

Derivatives of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole have also been synthesized and tested, with some compounds exhibiting significant minimum inhibitory concentration (MIC) values against M. tuberculosis. connectjournals.com The mechanism of action for some of these derivatives is believed to involve the inhibition of enzymes like enoyl-ACP reductase (InhA). mdpi.com

Table 3: Antitubercular Activity of Selected Thiadiazole Derivatives

| Compound/Derivative Class | Target Organism | Activity |

|---|---|---|

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | Mycobacterium tuberculosis H37Rv | 69% inhibition at >6.25 µL/mL acs.org |

| Fatty-acid thiadiazole derivatives | Mycobacterium tuberculosis H37Rv | MIC of 2.34 μg/mL for the most active compound mdpi.com |

Anti-inflammatory and Analgesic Mechanisms

Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have been investigated for their anti-inflammatory and analgesic properties. uran.uaneliti.com The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. mdpi.com

Studies on 1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrids have identified potent cyclooxygenase inhibitors. mdpi.com Molecular docking studies have further elucidated the binding of these derivatives to the active site of COX enzymes. neliti.com Some derivatives have shown anti-inflammatory effects comparable to standard drugs like diclofenac (B195802) and indomethacin (B1671933) in in vivo models. mdpi.comneliti.com The introduction of specific substituents, such as electron-donating groups on an indole (B1671886) ring, has been shown to influence the anti-inflammatory and analgesic activity of these compounds. neliti.com

Antidepressant and Anxiolytic Activity Pathways

While much of the research on the central nervous system (CNS) activity of thiadiazoles has focused on the 1,3,4-thiadiazole isomer, the findings provide valuable insights into the potential pathways for 1,2,4-thiadiazole derivatives. Studies on various thiadiazole compounds have demonstrated significant antidepressant and anxiolytic properties. acs.orgnih.govacs.orgwisdomlib.orgresearchgate.net

Derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole, for instance, have shown marked antidepressant and anxiolytic effects, with potency comparable to reference drugs like Imipramine and Diazepam. acs.orgnih.gov Pharmacological screening of these compounds often reveals a mixed antidepressant-anxiolytic profile. acs.org A common feature observed in active compounds is a U-shaped dose-response curve, which suggests a complex mechanism of action possibly related to the serotonergic (5-HT) system. acs.orgacs.org The involvement of the serotonergic system is a well-documented pathway in the pathophysiology of depression and anxiety. acs.orgacs.org

Similarly, novel 1,3,4-thiadiazole derivatives linked to piperazine (B1678402) moieties have exhibited notable antidepressant-like activity in preclinical models such as the tail-suspension and modified forced swimming tests. nih.gov The mechanism is often suggested to be linked to serotonergic pathways, as active compounds typically increase swimming performance without affecting climbing behavior in the forced swim test. nih.gov These findings suggest that the thiadiazole scaffold, in general, is a promising base for developing new CNS-active agents, and similar mechanisms could be explored for 1,2,4-thiadiazole derivatives.

Other Pharmacological Profiles and Underlying Mechanisms (e.g., anti-glaucoma, anti-ulcer)

The versatility of the thiadiazole ring extends to other therapeutic areas, including the treatment of glaucoma and ulcers.

Anti-glaucoma Activity: The mechanism for anti-glaucoma agents often involves the inhibition of carbonic anhydrase (CA), an enzyme crucial for aqueous humor formation in the eye. Marketed drugs like Acetazolamide and Methazolamide, which are based on the 1,3,4-thiadiazole scaffold, are potent CA inhibitors. nih.govacs.org Research into novel 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives has shown that these compounds can be potent inhibitors of human carbonic anhydrase isoenzymes (hCA-I and hCA-II), suggesting their potential for treating glaucoma. nih.gov

Anti-ulcer Activity: Certain 1,2,4-thiadiazole derivatives have been specifically noted for their anti-ulcerative properties. nih.gov While detailed mechanistic studies on these specific compounds are limited in the provided context, anti-ulcer activity for other related heterocyclic systems, such as imidazo[2,1-b]thiazole (B1210989) derivatives, has been linked to antisecretory effects on gastric glands. nih.gov This suggests that 1,2,4-thiadiazoles may act through similar pathways involving the inhibition of gastric acid secretion.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For thiadiazole derivatives, SAR studies have provided key insights into the molecular features that govern their pharmacological effects. rsc.orgnih.gov

For antimicrobial 1,3,4-thiadiazole derivatives, SAR analysis has shown that the nature and position of substituents are critical. For example, in a series of 2-amino-1,3,4-thiadiazoles, the introduction of an adamantyl moiety at the C-5 position increased antifungal activity. nih.gov In another study, derivatives with p-chlorophenyl and p-nitrophenyl groups showed enhanced activity against Gram-positive bacteria. nih.gov

In the context of α-glucosidase inhibitors based on the 1,3,4-thiadiazole scaffold, SAR studies revealed that compounds with strong electron-donating or electron-withdrawing groups at either end of the molecule exhibited better inhibitory profiles than those with bulky groups. acs.org Conversely, the presence of methoxy (B1213986) groups on a terminal phenyl ring was found to decrease activity. acs.org

For anticancer 1,2,4-thiadiazole-1,2,4-triazole derivatives, the nature of the substituent on the triazole ring significantly influences activity. The linking amide functionality and the specific substituents on the terminal phenyl ring are key determinants of cytotoxic potency. These studies help in the rational design of new derivatives with improved efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics in Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the molecular structure of compounds with their biological activities, enabling the prediction of activity for new, untested molecules. ymerdigital.com This approach is instrumental in modern drug discovery for optimizing lead compounds and prioritizing synthesis efforts. researchgate.net

QSAR models are mathematical equations that relate chemical structure to activity. The process involves calculating numerical representations of molecular properties, known as descriptors, and using statistical methods to build a predictive model. ymerdigital.com This methodology has been successfully applied to various classes of thiadiazole derivatives to model their anticancer, antimicrobial, and enzyme inhibitory activities. sciforum.netresearchgate.netnih.govnih.gov

Selection of Molecular Descriptors and Statistical Model Development (MLR, RNLM, ANN, PCA)

The foundation of a robust QSAR model lies in the selection of meaningful molecular descriptors and the application of appropriate statistical methods.

Molecular Descriptors: Descriptors are numerical values that encode different aspects of a molecule's structure. Thousands can be calculated, falling into categories such as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., steric and electronic fields). ymerdigital.com Feature selection techniques, such as Fisher score or genetic algorithms, are often used to identify the most relevant descriptors from a large pool. ymerdigital.comsciforum.net

Statistical Models: Once descriptors are selected, a mathematical model is developed. Common methods include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of descriptors. It is widely used for its simplicity and interpretability. ymerdigital.comresearchgate.netresearchgate.net

Artificial Neural Networks (ANN): ANNs are non-linear models inspired by the human brain. They can capture more complex relationships between structure and activity and often provide better predictive power than linear methods. researchgate.netresearchgate.netnih.gov